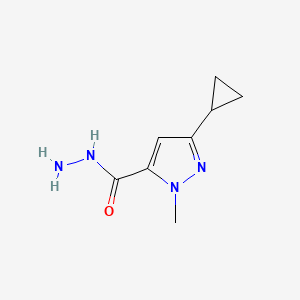![molecular formula C9H8N4O2 B1449487 3-[(2-Hidroxifenil)amino]-1,2,4-triazin-5(4H)-ona CAS No. 857492-03-6](/img/structure/B1449487.png)
3-[(2-Hidroxifenil)amino]-1,2,4-triazin-5(4H)-ona
Descripción general
Descripción
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
3-[(2-Hidroxifenil)amino]-1,2,4-triazin-5(4H)-ona: ha mostrado potencial en el desarrollo de agentes antimicrobianos. Las investigaciones indican que los derivados de este compuesto exhiben una actividad dependiente de la estructura contra patógenos bacterianos y fúngicos resistentes a los fármacos . Estos derivados se han probado contra bacterias del grupo ESKAPE y especies de Candida resistentes a los fármacos, mostrando una actividad sustancial, particularmente contra Candida auris con concentraciones mínimas inhibitorias (MIC) que varían de 0.5 a 64 µg/mL .
Productos químicos agrícolas
En la agricultura, los derivados de triazina se exploran por su posible uso como herbicidas y fungicidas. Si bien los datos específicos sobre this compound son limitados, los compuestos relacionados de triazina se han utilizado en la protección de plantas, lo que sugiere posibles aplicaciones en esta área .
Ciencia de materiales
Los derivados del compuesto se están investigando por su utilidad en la ciencia de los materiales. Potencialmente podrían utilizarse en la síntesis de nuevos materiales con propiedades específicas, como una mayor durabilidad o una conductividad especializada .
Aplicaciones industriales
Los derivados de triazina, incluidos los similares a this compound, se han revisado por su eficacia como inhibidores de la corrosión. Estos compuestos pueden formar una película protectora en las superficies metálicas, desplazando las moléculas de agua y previniendo la corrosión .
Impacto ambiental
Si bien el impacto ambiental de este compuesto específico no está bien documentado, es crucial evaluar la huella ecológica de cualquier químico que se utilice en grandes cantidades. Son necesarios estudios adecuados de evaluación y biodegradación para garantizar que estos compuestos no afecten negativamente al medio ambiente .
Investigación farmacéutica
En la investigación farmacéutica, el andamiaje de triazina es un bloque de construcción versátil para crear compuestos con diversos efectos terapéuticos. Los derivados de this compound pueden tener potencial para el desarrollo de nuevos fármacos con propiedades antibacterianas, antifúngicas o anticancerígenas .
Mecanismo De Acción
Target of Action
Compounds containing a 1,2,4-triazole moiety are often involved in interactions with various enzymes and receptors in the body .
Pharmacokinetics
The presence of the hydroxyphenyl group might influence its solubility and absorption, while the 1,2,4-triazole moiety could potentially be metabolized by various enzymes .
Análisis Bioquímico
Biochemical Properties
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
The effects of 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to manage oxidative stress . Additionally, it may influence metabolic pathways by interacting with key metabolic enzymes, altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, the compound may inhibit enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound may undergo degradation, which can affect its efficacy. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade in the presence of light or heat . Long-term exposure to the compound has been associated with sustained antioxidant effects in cellular models.
Dosage Effects in Animal Models
In animal models, the effects of 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function. At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, the compound may enhance the activity of antioxidant enzymes, leading to increased detoxification of reactive oxygen species . Additionally, it may affect the levels of key metabolites, thereby influencing metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one is localized to specific subcellular compartments, where it performs its functions. It may be directed to these compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity . This subcellular localization is crucial for the compound’s activity and function.
Propiedades
IUPAC Name |
3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXJZUDSPVVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390361 | |
| Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857492-03-6 | |
| Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)





![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)


